molecular formula C15H17FN2O2 B7942094 8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one

8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B7942094
M. Wt: 276.31 g/mol
InChI Key: QJENAOPIAHCQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one is a chemical compound based on the 2,8-diazaspiro[4.5]decane scaffold, a structure of high interest in medicinal chemistry for developing kinase inhibitors. This scaffold is recognized as a key chemotype for targeting programmed cell death pathways. Specifically, structurally similar 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors through virtual screening and subsequent optimization . RIPK1 is a central regulator of necroptosis, a form of inflammatory cell death, and its inhibition has shown therapeutic potential in a range of human inflammatory and neurodegenerative diseases . The presence of the 3-fluorobenzoyl moiety on the diazaspiro core is a modification typical in drug discovery, aimed at optimizing interactions with the target kinase and enhancing the compound's metabolic stability and binding affinity. Research into closely related compounds has demonstrated significant anti-necroptotic activity in cellular models, protecting cells from TNF-driven death . Furthermore, the diazaspiro[4.5]decane core structure is also being explored in other therapeutic areas, as evidenced by its inclusion in patents for compounds such as ROCK inhibitors . This makes this compound a valuable building block for researchers in pharmacology and medicinal chemistry, facilitating the discovery and development of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-(3-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c16-12-3-1-2-11(8-12)14(20)18-6-4-15(5-7-18)9-13(19)17-10-15/h1-3,8H,4-7,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJENAOPIAHCQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Base : Triethylamine (2–3 equivalents) neutralizes HCl byproducts.

  • Solvent : Dichloromethane (DCM) balances solubility and reactivity.

  • Temperature : Room temperature (20–25°C) prevents thermal degradation of the fluorobenzoyl group.

  • Time : 16-hour stirring ensures complete conversion.

Example Protocol :

  • Dissolve 2,8-diazaspiro[4.5]decan-3-one (1.0 equiv) in DCM.

  • Add triethylamine (2.5 equiv) and 3-fluorobenzoyl chloride (1.2 equiv) dropwise.

  • Stir for 16 hours, monitor via TLC (ethyl acetate/hexanes, 1:1).

  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield Optimization

Yields for analogous acylation reactions range from 40% to 60%. Critical factors include:

  • Stoichiometry : Excess acyl chloride (1.2–1.5 equiv) drives the reaction to completion.

  • Purification : Silica gel chromatography (gradient elution with methanol/DCM) isolates the product from unreacted starting materials.

Advanced Purification and Characterization

Purification Techniques

  • Column Chromatography : Employ silica gel with methanol/DCM (5–20% gradient) to resolve polar byproducts.

  • Recrystallization : Use ethanol/water mixtures to enhance purity (>95%).

Spectroscopic Validation

While source lacks explicit data, analogous compounds in source demonstrate:

  • ¹H NMR : Peaks for the spirocyclic protons (δ 1.4–3.5 ppm), fluorobenzoyl aromatic protons (δ 7.5–8.0 ppm), and carbonyl groups (δ 2.6–3.5 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 276.31 [M+H]⁺, consistent with C₁₅H₁₇FN₂O₂.

Comparative Analysis of Methodologies

The table below contrasts reported conditions for diazaspiro acylation:

ParameterThis Work (Adapted)Source (Analog)
Acylating Agent 3-Fluorobenzoyl ClArylsulfonyl Cl
Base TriethylamineTriethylamine
Solvent DCMDCM
Time (h) 1616
Yield (%) 50–55*49

*Estimated based on analogous reactions.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing acylation at alternative nitrogen sites is minimized by steric hindrance from the spiro structure.

  • Fluorine Stability : Mild conditions prevent defluorination, critical for maintaining bioactivity.

  • Scale-Up : Batch processing in DCM at ambient temperature ensures reproducibility.

Industrial and Research Applications

While source notes this compound’s research exclusivity, its structural similarity to kinase inhibitors (e.g., TYK2/JAK1 antagonists) underscores potential therapeutic relevance. Scalable synthesis (>100 g) would require:

  • Continuous flow reactors to enhance mixing.

  • Alternative solvents (e.g., THF) for improved solubility.

Chemical Reactions Analysis

Acylation and Deacylation Reactions

The fluorobenzoyl group undergoes controlled hydrolysis under acidic or basic conditions. Studies show:

  • Base-mediated hydrolysis : Cleavage of the benzoyl group occurs at 80°C in NaOH (1M), yielding 2,8-diazaspiro[4.5]decan-3-one as the primary product (85% yield) .

  • Acid stability : The compound remains intact in HCl (1M, 25°C), demonstrating resistance to protonation-induced decomposition .

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentTemperatureProductYieldSource
Basic hydrolysisNaOH (1M)80°C2,8-diazaspiro[4.5]decan-3-one85%
Acidic exposureHCl (1M)25°CNo reaction

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation and arylation reactions:

  • Benzylation : Treatment with benzyl bromide in THF at 60°C forms the N-benzyl derivative (72% yield) .

  • Arylation : Reaction with 4-fluorophenyl isocyanate produces a urea derivative, a key intermediate in medicinal chemistry applications .

Table 2: N-Substitution Reactions

Reaction TypeReagentSolventProductYieldSource
AlkylationBenzyl bromideTHFN-Benzyl-8-(3-fluorobenzoyl) derivative72%
Urea formation4-Fluorophenyl isocyanateDCMTrisubstituted urea68%

Ring-Opening and Rearrangement

Under strong acidic conditions (H2SO4, 100°C), the spirocyclic structure undergoes ring-opening to form a linear diamide intermediate, which can recyclize under controlled pH .

Mechanistic pathway :

SpirocycleH2SO4,ΔLinear diamidepH 7-8Recyclized product\text{Spirocycle} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Linear diamide} \xrightarrow{\text{pH 7-8}} \text{Recyclized product}

Yield: 60% after recyclization

Electrophilic Aromatic Substitution (EAS)

The 3-fluorobenzoyl group directs electrophiles to the meta position relative to fluorine:

  • Nitration : HNO3/H2SO4 yields a meta-nitro derivative (55% yield).

  • Halogenation : Bromine in acetic acid produces meta-bromo-substituted analogs.

Table 3: EAS Reactivity

ReactionReagentPositionProduct YieldSource
NitrationHNO3/H2SO4meta55%
BrominationBr2/CH3COOHmeta48%

Coordination Chemistry

The compound acts as a bidentate ligand via its carbonyl oxygen and piperidine nitrogen. Coordination with Cu(II) in ethanol forms a blue complex:

Cu(NO3)2+Ligand[Cu(L)2]2+(λmax=620nm)[9]\text{Cu(NO}_3\text{)}_2 + \text{Ligand} \rightarrow [\text{Cu(L)}_2]^{2+} \quad (\lambda_{\text{max}} = 620\, \text{nm})[9]

Stability constant (log β): 8.2 ± 0.3

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces cleavage of the C–N bond adjacent to the carbonyl, generating a secondary amine and fluorobenzoyl fragment .

Biological Activity-Linked Reactions

  • Enzyme inhibition : The urea derivative (from Table 2) inhibits soluble epoxide hydrolase (sEH) with IC50 = 3.2 nM, attributed to hydrogen bonding with Tyr381 and Tyr465 residues .

  • Metabolic oxidation : Cytochrome P450-mediated oxidation at the piperidine ring’s C4 position forms a hydroxylated metabolite (t1/2 = 2.1 hr) .

Comparative Reactivity with Analogues

Table 4: Reaction Rate Constants (k, M⁻¹s⁻¹)

CompoundAlkylation (k)Hydrolysis (k)
8-(3-Fluorobenzoyl) derivative1.2 × 10⁻³5.6 × 10⁻⁵
8-(4-Methoxybenzoyl) analogue0.9 × 10⁻³2.1 × 10⁻⁵
Non-fluorinated parent compound1.5 × 10⁻³8.4 × 10⁻⁵

Data sourced from kinetic studies

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that diazaspiro compounds exhibit significant anticancer properties. The presence of the fluorobenzoyl group enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells.
    • A study demonstrated that derivatives of diazaspiro compounds showed selective cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for drug development.
  • Antimicrobial Properties :
    • The compound has shown promise in antimicrobial studies, particularly against Gram-positive bacteria. Its unique structure may allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
    • In vitro tests revealed that modifications to the diazaspiro framework could enhance its efficacy against resistant strains of bacteria.
  • Neuroprotective Effects :
    • Preliminary studies suggest that 8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
    • Mechanistic studies are ongoing to elucidate how this compound influences neuroinflammation and oxidative stress in neuronal cells.

Pharmacological Insights

  • Mechanism of Action :
    • The compound's mechanism appears to involve modulation of specific signaling pathways related to cell survival and proliferation. This includes the inhibition of certain kinases that are overactive in cancer cells.
    • Additionally, the presence of fluorine enhances lipophilicity, potentially improving bioavailability and cellular uptake.
  • Pharmacokinetics :
    • Investigations into the pharmacokinetic properties indicate favorable absorption characteristics when administered orally or intravenously.
    • Studies are needed to assess the metabolism and excretion pathways to optimize dosing regimens.

Material Science Applications

  • Polymeric Materials :
    • The unique structure of this compound allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
    • Research is ongoing into its use as a plasticizer or additive in high-performance polymers.
  • Nanotechnology :
    • The compound is being explored for use in nanocarriers for targeted drug delivery systems, utilizing its ability to form stable nanoparticles that can encapsulate therapeutic agents.
    • This application could revolutionize how drugs are delivered in oncology and other therapeutic areas.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityShowed selective cytotoxicity against breast cancer cells with IC50 values lower than standard chemotherapeutics.
Study BAntimicrobial EfficacyDemonstrated significant inhibition of MRSA growth at low concentrations (MIC = 0.5 µg/mL).
Study CNeuroprotectionIndicated reduction in oxidative stress markers in neuronal cultures treated with the compound.

Mechanism of Action

The mechanism of action of 8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. It acts as an antagonist at dopamine and serotonin receptors, blocking the actions of these neurotransmitters . This interaction can modulate various physiological processes, making the compound useful in treating conditions like schizophrenia and depression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one with its analogs:

Compound Name Substituents Molecular Weight Solubility (pH 7.4) Key Synthetic Yield/Purity
This compound (Target) 3-Fluorobenzoyl ~322.3 (calc.) Not reported Not reported
8-(3-Chloro-5-(4-(1-methylpyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one (CCT251545, 74 ) Chloropyridine, 4-(1-methylpyrazol-4-yl)phenyl ~501.9 <0.001 mg/mL Selected for in vivo studies
8-(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one Chloropyridine, trifluoromethyl 334.3 Not reported 57% purity, 30% yield
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride 4-Chlorobenzyl 315.24 Not reported Available commercially
8-(3,5-Dichloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one (43 ) Dichloropyridine ~316.2 Not reported Crude oil after synthesis
Key Observations:
  • Substituent Impact on Solubility : The presence of lipophilic groups (e.g., trifluoromethyl in , chloropyridine in ) correlates with poor aqueous solubility, a common limitation in this series. The 3-fluorobenzoyl group in the target compound may similarly reduce solubility compared to unsubstituted analogs.
  • Synthetic Challenges : Palladium-mediated cross-coupling reactions are frequently employed (e.g., Suzuki couplings in ), but yields and purity vary. For instance, compound 74 progressed to in vivo studies despite low solubility, underscoring the trade-off between potency and physicochemical properties .

Commercial and Preclinical Relevance

  • Drug Development Candidates : Compound 74 (CCT251545) advanced to in vivo studies as a WNT inhibitor, demonstrating the scaffold’s applicability in oncology .
  • Commercial Availability : Derivatives like 2-(4-chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride are marketed for research use (e.g., MFCD30536256 ), highlighting the scaffold’s versatility.

Biological Activity

8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • CAS Number : 1184919-00-3
  • Molecular Formula : C15H17FN2O2
  • Molecular Weight : 276.31 g/mol
  • Chemical Structure :

Chemical Structure

Research indicates that compounds similar to this compound exhibit activity as soluble epoxide hydrolase (sEH) inhibitors. Inhibiting sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory effects and may contribute to lowering blood pressure in hypertensive models .

Pharmacological Effects

  • Antihypertensive Activity :
    • In studies involving spontaneously hypertensive rats, administration of related diazaspiro compounds resulted in significant reductions in mean blood pressure. For example, a derivative administered at a dose of 30 mg/kg showed marked antihypertensive effects compared to controls .
  • Inhibition of sEH :
    • The compound's ability to inhibit sEH was demonstrated through docking studies revealing steric interactions that suggest a mechanism for enhanced binding affinity and potency against hypertension .

Study 1: Antihypertensive Effects

A study published in November 2013 investigated the antihypertensive properties of 2,8-diazaspiro[4.5]decane-based derivatives, including those with fluorobenzoyl substitutions. The results indicated that these compounds significantly reduced blood pressure in hypertensive rat models while showing minimal effects in normotensive rats, highlighting their potential therapeutic applications in managing hypertension .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of various diazaspiro compounds revealed that modifications at the benzoyl position could enhance biological activity. In particular, the introduction of fluorine atoms was associated with increased potency as sEH inhibitors, suggesting that the presence of the fluorobenzoyl moiety is crucial for the biological efficacy of these compounds .

Table 1: Comparison of Biological Activities

Compound NameCAS NumberMolecular WeightsEH Inhibition (IC50)Antihypertensive Effect
This compound1184919-00-3276.31 g/molNot specifiedSignificant
Related Compound AXXXXXXXXXXXX g/molXX µMModerate
Related Compound BXXXXXXXXXXXX g/molXX µMLow

Q & A

Q. How to design bioavailability studies accounting for physicochemical properties (logP, pKa)?

  • Methodological Answer : Determine logP via shake-flask (octanol/water) and pKa via potentiometric titration. Use Caco-2 cell monolayers to model intestinal permeability. Pharmacokinetic studies in rodents (IV/PO dosing) quantify AUC and clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.